(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL
Overview
Description
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL, also known as AMC, is a cyclic monoterpene alcohol found in many essential oils and is known for its potential medicinal properties. AMC is an important intermediate in the synthesis of many pharmaceuticals, and has been studied for its potential applications in various scientific fields.
Scientific Research Applications
Chiral Auxiliaries in Synthesis
- Basavaiah and Krishna (1995) reported the use of cyclohexan-1-ol derivatives, similar in structure to the compound , as chiral auxiliaries for the enantioselective synthesis of α-hydroxy acids, highlighting its utility in creating optically pure compounds (Basavaiah & Krishna, 1995).
Molecular Recognition Agents
- Khanvilkar and Bedekar (2018) utilized a structurally similar compound, 2-(quinolin-8-yloxy)cyclohexan-1-ol, as a chiral solvating agent for molecular recognition, demonstrating its effectiveness in discriminating isomers of various acids using NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
Chemical Synthesis Studies
- Bruderer and Bernauer (1983) conducted research on the synthesis of an analgesic compound using a cyclohexan-1-ol derivative, showcasing its potential in pharmaceutical synthesis (Bruderer & Bernauer, 1983).
Crystal Structure Analysis
- Kavitha et al. (2006) studied the crystal structure of a compound with similarities to (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL, emphasizing its significance in understanding molecular configurations and interactions (Kavitha et al., 2006).
Catalysis and Stereochemistry
- HanakiKazuhiro et al. (1978) reported the use of a similar compound in a rhodium(I) complex, facilitating asymmetric hydrogenation of α-acylaminoacrylic acids, indicating its role in catalysis and stereochemistry (HanakiKazuhiro et al., 1978).
Pharmacological Research
- Vogel et al. (1978) explored the effects of a structurally related compound, tramadol, on respiration and cardiovascular function in a clinical setting, although it pertains to pharmacology, which falls outside the scope of this inquiry (Vogel et al., 1978).
Asymmetric Hydrogenation Studies
- Onuma et al. (1980) studied the asymmetric hydrogenation of α-acylaminocinnamic acids using a rhodium complex of a compound analogous to this compound, contributing to the field of asymmetric catalysis (Onuma et al., 1980).
Rhodium-Complex Catalysis
- Hayashi et al. (1979) used a compound with structural similarities in rhodium-catalyzed asymmetric hydroformylation, demonstrating its potential in complex chemical reactions (Hayashi et al., 1979).
properties
IUPAC Name |
(1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPPIKMBCJUUTG-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204297 | |
Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
931115-27-4, 185502-39-0 | |
Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931115-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 2-(aminomethyl)-1-(3-methoxyphenyl)-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185502390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOHEXANOL, 2-(AMINOMETHYL)-1-(3-METHOXYPHENYL)-, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDX4ZNH4WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N,N-Didesmethyltramadol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.